4-Methoxy-3-(4-morpholinyl)benzoic acid: A Technical Guide for Chemical and Pharmacological Research
4-Methoxy-3-(4-morpholinyl)benzoic acid: A Technical Guide for Chemical and Pharmacological Research
CAS Number: 915923-91-0
Introduction
4-Methoxy-3-(4-morpholinyl)benzoic acid is a unique organic molecule that incorporates three key functional groups: a carboxylic acid, a methoxy ether, and a morpholine ring, all attached to a central benzene core.[1] This distinct substitution pattern makes it a compound of significant interest for researchers in medicinal chemistry and drug development. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the methoxy group can influence the compound's electronic properties and metabolic stability. The morpholine moiety, a common heterocycle in drug molecules, can impact solubility, polarity, and receptor binding.
While 4-Methoxy-3-(4-morpholinyl)benzoic acid is commercially available, detailed studies on its synthesis, properties, and biological activity are not extensively reported in publicly accessible literature. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals by consolidating available information and providing expert insights based on the chemistry of structurally related compounds. We will explore a plausible synthetic route, anticipate its physicochemical and spectroscopic properties, discuss its potential applications in drug discovery, and provide essential safety and handling information.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 4-Methoxy-3-(4-morpholinyl)benzoic acid is not widely published. However, based on its structure and data from commercial suppliers, we can summarize its key properties.
| Property | Value | Source |
| CAS Number | 915923-91-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | Likely an off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol | Inferred from related compounds |
Anticipated Spectroscopic Data:
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm with distinct coupling patterns. - A singlet for the methoxy group protons around 3.8-4.0 ppm. - Multiplets for the morpholine protons, typically in the 3.0-4.0 ppm range. - A broad singlet for the carboxylic acid proton, typically above 10 ppm (may not be observed in all solvents). |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon around 165-175 ppm. - Aromatic carbon signals between 110-160 ppm. - A signal for the methoxy carbon around 55-60 ppm. - Signals for the morpholine carbons, typically in the 45-70 ppm range. |
| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. - C-O stretching bands for the ether and morpholine. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight (237.25). |
Synthesis of 4-Methoxy-3-(4-morpholinyl)benzoic acid: A Proposed Pathway
A potential starting material is methyl 3-fluoro-4-methoxybenzoate. The fluorine atom at the 3-position is a good leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing carboxylate group.
Proposed Synthetic Pathway for 4-Methoxy-3-(4-morpholinyl)benzoic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 4-methoxy-3-(4-morpholinyl)benzoate
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To a solution of methyl 3-fluoro-4-methoxybenzoate (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain methyl 4-methoxy-3-(4-morpholinyl)benzoate.
Causality behind Experimental Choices:
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Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.
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Base: Potassium carbonate is a mild base used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
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Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution on an electron-rich aromatic ring.
Step 2: Hydrolysis to 4-Methoxy-3-(4-morpholinyl)benzoic acid
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Dissolve the methyl 4-methoxy-3-(4-morpholinyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-5 eq).
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Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC or LC-MS).
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Remove the organic solvent (THF) under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
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Acidify the aqueous layer to a pH of approximately 3-4 with dilute hydrochloric acid (HCl).
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Methoxy-3-(4-morpholinyl)benzoic acid.
Causality behind Experimental Choices:
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Hydrolysis Conditions: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. The use of a co-solvent like THF ensures the solubility of the ester.
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Acidic Workup: Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the final carboxylic acid product.
Potential Applications in Drug Discovery and Research
While there is no specific biological data for 4-Methoxy-3-(4-morpholinyl)benzoic acid, the structural motifs present suggest several potential areas of investigation. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2] The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties.
Derivatives of 3-aminobenzoic acid are used in the synthesis of various pharmaceuticals. Furthermore, compounds with a similar 4-methoxy-3-(substituted)benzamide scaffold have been identified as inhibitors of the presynaptic choline transporter, a target relevant for neurological disorders.[3]
Given these precedents, 4-Methoxy-3-(4-morpholinyl)benzoic acid could serve as a valuable scaffold for the development of novel therapeutic agents, potentially targeting enzymes or receptors involved in inflammation, infectious diseases, or neurological pathways.
Potential Drug Discovery Workflow.
General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol describes a common preliminary assay to screen for potential anti-inflammatory activity.
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Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare stock solutions of 4-Methoxy-3-(4-morpholinyl)benzoic acid in DMSO. Dilute the stock solution with cell culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the test compound for 1 hour.
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LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with medium and DMSO) and a positive control (cells with LPS and DMSO).
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Incubation: Incubate the plate for 24 hours.
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Nitric Oxide Measurement (Griess Assay):
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Collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of nitric oxide production by the test compound compared to the LPS-stimulated control.
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Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or PrestoBlue assay) to ensure that the observed reduction in nitric oxide is not due to cell death.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Methoxy-3-(4-morpholinyl)benzoic acid is not widely available. However, based on the known hazards of its constituent functional groups, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][4]
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Toxicological Information: The toxicological properties have not been fully investigated. Benzoic acid and its derivatives can cause skin and eye irritation.[2] Morpholine is also known to be an irritant. Therefore, this compound should be handled with care.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
4-Methoxy-3-(4-morpholinyl)benzoic acid represents a promising, yet underexplored, chemical scaffold. Its unique combination of functional groups suggests potential for derivatization and biological screening across various therapeutic areas. This technical guide provides a foundational understanding of this compound, including a proposed synthetic route and potential applications, to empower researchers and drug development professionals in their scientific endeavors. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.
References
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ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available at: [Link]
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PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid. National Institutes of Health. Available at: [Link]
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SDI. (n.d.). 4 METHOXY BENZOIC ACID. Available at: [Link]
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MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]
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PubMed Central. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Available at: [Link]
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PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). Available at: [Link]
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PubMed Central. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Available at: [Link]
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FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). Available at: [Link]
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ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. Available at: [Link]
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